S-[1,1'-Biphenyl]-4-yl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[1,1’-Biphenyl]-4-yl ethanethioate is an organosulfur compound with a biphenyl group attached to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[1,1’-Biphenyl]-4-yl ethanethioate typically involves the reaction of 4-bromobiphenyl with ethanethioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of S-[1,1’-Biphenyl]-4-yl ethanethioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
S-[1,1’-Biphenyl]-4-yl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring or the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
S-[1,1’-Biphenyl]-4-yl ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[1,1’-Biphenyl]-4-yl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
S-Ethyl ethanethioate: A simpler thioester with similar reactivity but lacking the biphenyl group.
S-[6-(4-Biphenylyl)hexyl] ethanethioate: A related compound with a longer alkyl chain, which may influence its physical and chemical properties.
Uniqueness
S-[1,1’-Biphenyl]-4-yl ethanethioate is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
19813-91-3 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
S-(4-phenylphenyl) ethanethioate |
InChI |
InChI=1S/C14H12OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WAORWYCFAUQMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.